Egfr-IN-49
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Overview
Description
Egfr-IN-49 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has shown significant efficacy in targeting EGFR mutations, particularly EGFRT790M and EGFRT790M/L858R, with IC50 values of 65.0 nM and 13.6 nM, respectively . This compound is of great interest in cancer research due to its ability to induce apoptosis in a dose-dependent manner.
Preparation Methods
The synthesis of Egfr-IN-49 involves several steps, typically starting with the preparation of key intermediates. The synthetic route includes the formation of the core structure through a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these reactions to improve yield and purity, utilizing large-scale reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Egfr-IN-49 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Egfr-IN-49 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition mechanisms of EGFR and to develop new inhibitors with improved efficacy.
Biology: Researchers utilize this compound to investigate the role of EGFR in cellular processes such as proliferation, differentiation, and apoptosis.
Mechanism of Action
Egfr-IN-49 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and survival pathways. The compound binds to the adenosine triphosphate (ATP)-binding site of EGFR, blocking its activity and leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Egfr-IN-49 is compared with other EGFR inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib. While these compounds also target EGFR, this compound is unique in its high selectivity and potency against specific EGFR mutations like EGFRT790M and EGFRT790M/L858R. This makes it particularly effective in cases where other inhibitors may fail due to resistance mechanisms .
Similar compounds include:
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: Another EGFR inhibitor with applications in lung cancer therapy.
Afatinib: A broader-spectrum EGFR inhibitor that also targets other members of the ErbB family.
Osimertinib: Known for its efficacy against EGFR T790M mutation, similar to this compound.
This compound stands out due to its specific targeting and effectiveness against resistant EGFR mutations, making it a valuable compound in cancer research and therapy.
Properties
Molecular Formula |
C22H15N5O2S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[3-[2-(3-cyanoanilino)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C22H15N5O2S/c1-2-19(28)24-16-7-4-8-17(12-16)29-21-20-18(9-10-30-20)26-22(27-21)25-15-6-3-5-14(11-15)13-23/h2-12H,1H2,(H,24,28)(H,25,26,27) |
InChI Key |
DUPFAGNYEYZTGC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC2=NC(=NC3=C2SC=C3)NC4=CC=CC(=C4)C#N |
Origin of Product |
United States |
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